molecular formula C20H19ClN2O4 B2849530 N-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide CAS No. 941869-90-5

N-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide

Cat. No.: B2849530
CAS No.: 941869-90-5
M. Wt: 386.83
InChI Key: LVLMEQIGCBJLPJ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring, a benzo[d][1,3]dioxole moiety, and a chlorophenyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole-5-carbonyl chloride: This can be achieved by reacting benzo[d][1,3]dioxole-5-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Acylation of the piperidine ring: The resulting benzo[d][1,3]dioxole-5-carbonyl chloride is then reacted with piperidine in the presence of a base such as triethylamine (TEA) to form the corresponding amide.

    Introduction of the chlorophenyl group: The final step involves the reaction of the intermediate with 3-chlorophenyl isocyanate to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as potential drugs for treating various diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxole-5-carbonyl)-N-phenylpiperidine-1-carboxamide: Lacks the chlorophenyl group.

    N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide: Has the chlorophenyl group in a different position.

Uniqueness

The presence of the 3-chlorophenyl group in N-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide may confer unique biological properties, such as increased binding affinity or selectivity for certain targets.

Properties

IUPAC Name

N-(1,3-benzodioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c21-15-5-4-6-16(12-15)23(20(25)22-9-2-1-3-10-22)19(24)14-7-8-17-18(11-14)27-13-26-17/h4-8,11-12H,1-3,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLMEQIGCBJLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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